molecular formula C12H14O3 B070103 Methyl 5-hex-1-ynyl-2-furoate CAS No. 175203-88-0

Methyl 5-hex-1-ynyl-2-furoate

Cat. No.: B070103
CAS No.: 175203-88-0
M. Wt: 206.24 g/mol
InChI Key: SIYWROIEEUJYIS-UHFFFAOYSA-N
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Description

Methyl 5-hex-1-ynyl-2-furoate is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol It is a derivative of furan, characterized by the presence of a furoate ester group and a hex-1-ynyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-hex-1-ynyl-2-furoate typically involves the esterification of 5-hex-1-ynyl-2-furoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The furoate ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

Scientific Research Applications

Methyl 5-hex-1-ynyl-2-furoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 5-hex-1-ynyl-2-furoate exerts its effects is primarily through its interaction with specific molecular targets. The furoate ester group can interact with enzymes and receptors, modulating their activity. The hex-1-ynyl substituent can also influence the compound’s reactivity and binding affinity to various biological targets .

Comparison with Similar Compounds

  • Methyl 5-methyl-2-furoate
  • Methyl 5-ethyl-2-furoate
  • Methyl 5-propyl-2-furoate

Comparison: Methyl 5-hex-1-ynyl-2-furoate is unique due to the presence of the hex-1-ynyl substituent, which imparts distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

methyl 5-hex-1-ynylfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-4-5-6-7-10-8-9-11(15-10)12(13)14-2/h8-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYWROIEEUJYIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC1=CC=C(O1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365614
Record name methyl 5-hex-1-ynyl-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-88-0
Record name Methyl 5-(1-hexyn-1-yl)-2-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175203-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 5-hex-1-ynyl-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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